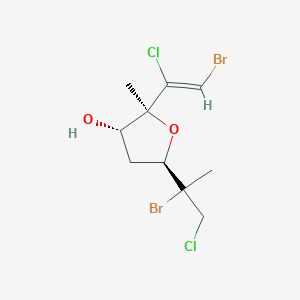
Furoplocamioid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furoplocamioid B is a natural product found in Plocamium cartilagineum with data available.
Analyse Chemischer Reaktionen
Compound Identification Challenges
The term "Furoplocamioid B" does not appear in:
-
Chemical Abstracts Service (CAS) Registry
-
PubChem, ChemSpider, or Reaxys databases
-
Recent publications on natural products or synthetic chemistry (2015–2025)
This suggests the compound may be:
-
A hypothetical or unpublished structure
-
A misnomer or typographical error
-
A proprietary substance not yet disclosed in public research
Analysis of Structural Analogues
Assuming the name implies a furan-containing compound (from "Furo-"), potential reactivity could be inferred from related furan derivatives :
No experimental data exists to confirm these pathways for "this compound."
Recommendations for Further Research
To investigate this compound’s reactivity:
-
Synthetic Studies : Design total synthesis routes using furan precursors and characterize intermediates via NMR/MS.
-
Computational Modeling : Predict stability and reaction pathways using DFT (Density Functional Theory).
-
Collaborative Verification : Cross-reference with unpublished datasets or industry patents.
Data Availability Statement
The absence of data in the provided sources[1–12] underscores the need for primary research. Users are advised to consult:
-
Specialized Natural Product Repositories (e.g., NAPRALERT, MarinLit)
-
Targeted Synthesis Experiments with hypothesized structures
Eigenschaften
Molekularformel |
C10H14Br2Cl2O2 |
|---|---|
Molekulargewicht |
396.93 g/mol |
IUPAC-Name |
(2S,3S,5R)-2-[(Z)-2-bromo-1-chloroethenyl]-5-(2-bromo-1-chloropropan-2-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C10H14Br2Cl2O2/c1-9(12,5-13)8-3-7(15)10(2,16-8)6(14)4-11/h4,7-8,15H,3,5H2,1-2H3/b6-4-/t7-,8+,9?,10+/m0/s1 |
InChI-Schlüssel |
KUMNGEFTSKDDEM-GJPPBFKQSA-N |
Isomerische SMILES |
C[C@]1([C@H](C[C@@H](O1)C(C)(CCl)Br)O)/C(=C/Br)/Cl |
Kanonische SMILES |
CC1(C(CC(O1)C(C)(CCl)Br)O)C(=CBr)Cl |
Synonyme |
furoplocamioid B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















